![molecular formula C19H21ClFN5OS B262688 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of certain inflammatory cytokines. Additionally, it has been found to have a low toxicity profile, making it a potentially safe treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine in lab experiments is its potential therapeutic applications. It has been found to have a significant inhibitory effect on the growth of cancer cells and anti-inflammatory properties, making it a potentially useful treatment option. However, the synthesis of this compound is a challenging process that requires expertise in organic chemistry, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine. One potential direction is to further investigate its mechanism of action and how it inhibits the growth of cancer cells. Additionally, the potential use of this compound in combination with other cancer treatments could be explored. Further research could also investigate its potential use in the treatment of other inflammatory diseases. Finally, the development of more efficient and cost-effective synthesis methods could increase its availability for use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are not disclosed in the literature due to patent protection. However, it has been reported that the synthesis of this compound is a challenging process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have a significant inhibitory effect on the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H21ClFN5OS |
---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H21ClFN5OS/c1-26-19(23-24-25-26)28-10-4-9-22-12-15-11-16(20)7-8-18(15)27-13-14-5-2-3-6-17(14)21/h2-3,5-8,11,22H,4,9-10,12-13H2,1H3 |
InChI-Schlüssel |
JHCWGQKLJOGGAR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.